molecular formula C16H29NSi B572145 6-Phenylhexyldimethyl(dimethylamino)silane CAS No. 1223044-18-5

6-Phenylhexyldimethyl(dimethylamino)silane

Cat. No. B572145
CAS RN: 1223044-18-5
M. Wt: 263.5
InChI Key: HMCFRIVVLOMMHV-UHFFFAOYSA-N
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Description

6-Phenylhexyldimethyl(dimethylamino)silane is a liquid substance with the formula C16H30NSi . It belongs to the chemical family of organoaminosilanes . It is primarily used for research purposes and as a chemical intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C16H29NSi . It has a molecular weight of 263.49 g/mol .


Physical And Chemical Properties Analysis

This compound is a liquid substance . It has a density of 0.9±0.1 g/cm3 . Its boiling point is 324.3±21.0 °C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

6-Phenylhexyldimethyl(dimethylamino)silane, although not directly mentioned in the available literature, is related to several organosilane compounds that have been extensively studied for their unique structural properties and potential applications in materials science, organometallic chemistry, and catalysis. The research on similar organosilanes provides insights into the types of applications that this compound might be suited for based on the chemical behavior and reactivity of comparable compounds.

  • Zwitterionic λ5Si-Silicates Synthesis : Zwitterionic λ5Si-silicates with Si−S bonds exhibit square-pyramidal Si-coordination, showcasing the versatility of silane derivatives in forming complex structures with potential applications in catalysis and materials science (Seiler et al., 2005).

  • Intramolecularly Stabilized Silenes : The synthesis of intramolecularly donor-stabilized silenes highlights the potential of silanes for creating stable compounds with unique electronic properties, which could be explored for uses in optoelectronics or as precursors in the synthesis of silicon-containing polymers (Pötter et al., 2001).

  • Novel Organosilane Synthesis : The formation of novel organosilane compounds through reactions involving silicon tetrachloride, hexamethyldisilazane, and subsequent treatments suggests the synthetic versatility of silanes for creating materials with specific chemical functionalities, which may have applications in surface coatings, adhesives, and sealants (Engering et al., 2002).

  • Electrolyte Additives for Lithium-Ion Batteries : Research into phenyl tris-2-methoxydiethoxy silane as an additive in lithium-ion battery electrolytes demonstrates the potential of silane derivatives to enhance battery performance by forming protective layers on electrode surfaces, which could be applicable to improving the longevity and efficiency of energy storage devices (Xia et al., 2008).

  • Atomic Layer Deposition (ALD) Processing : The study on the dissociative chemisorption of tris(dimethylamino)silane on hydroxylated SiO2 surfaces reveals the potential of organosilanes in the ALD process for fabricating thin film coatings. This is particularly relevant for semiconductor manufacturing, where precise control over film thickness and composition is crucial (Li et al., 2009).

Safety and Hazards

6-Phenylhexyldimethyl(dimethylamino)silane is classified as a skin corrosive and serious eye irritant . It can cause severe skin burns and serious eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing vapors . In case of contact with skin or eyes, rinse with water and seek medical attention .

properties

IUPAC Name

N-[dimethyl(6-phenylhexyl)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NSi/c1-17(2)18(3,4)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,5-6,8,11-12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCFRIVVLOMMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)(C)CCCCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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